molecular formula C9H11Cl2N3S B2855264 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride CAS No. 2416233-97-9

2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride

Cat. No. B2855264
CAS RN: 2416233-97-9
M. Wt: 264.17
InChI Key: JBYRXDIWCGCYCN-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amines . For instance, in one study, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and a few drops of concentrated HCl were added. The mixtures were refluxed for 12–48 hours, allowed to reach room temperature, and water was added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 263.486°C at 760 mmHg . Its molecular weight is 143.58 .

Mechanism of Action

While the specific mechanism of action for “2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride” is not mentioned in the search results, it’s worth noting that pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Future Directions

The future directions for research on this compound and similar pyrimidine derivatives could involve further exploration of their pharmacological effects, such as their anti-inflammatory properties . Additionally, more research could be done to develop new synthesis methods that are more cost-effective and environmentally friendly .

properties

IUPAC Name

2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3S.ClH/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9;/h3H2,1-2H3,(H2,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXKGAAOBSFNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)CCl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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